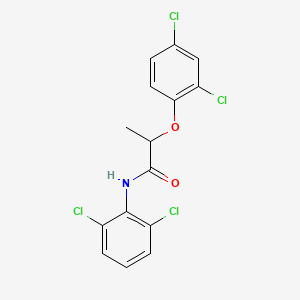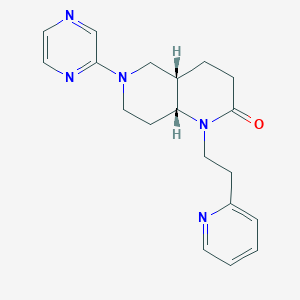
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, also known as EMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. EMT is a small molecule that can easily penetrate cell membranes and target specific cellular pathways, making it a promising candidate for drug development. In
Mechanism of Action
The mechanism of action of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the modulation of various cellular pathways. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to inhibit the activity of certain enzymes and receptors, leading to the inhibition of cell proliferation and the induction of apoptosis. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway, which are involved in cell growth and survival.
Biochemical and Physiological Effects
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of certain oncogenes. In neurodegenerative disorders, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to reduce oxidative stress, improve mitochondrial function, and enhance cognitive function. In cardiovascular diseases, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to improve cardiac function, reduce inflammation, and prevent the formation of atherosclerotic plaques.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments is its ability to penetrate cell membranes and target specific cellular pathways. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments is its potential toxicity, which requires strict adherence to safety protocols and quality control measures.
Future Directions
There are several future directions for the research and development of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the identification of new therapeutic applications for (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, particularly in the treatment of rare diseases and conditions. Finally, future research could focus on the development of new formulations of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride that improve its bioavailability and reduce its potential toxicity.
Conclusion
In conclusion, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, or (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride, is a promising small molecule that has been extensively studied for its potential therapeutic applications. (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects and can target specific cellular pathways. While there are limitations to using (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride in lab experiments, its potential therapeutic applications make it a promising candidate for drug development. Future research could focus on optimizing the synthesis method, identifying new therapeutic applications, and developing new formulations of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride.
Synthesis Methods
The synthesis of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with thienylmethylamine in the presence of a reducing agent to form the intermediate product. The intermediate product is then reacted with hydrochloric acid to form the final product, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride hydrochloride. The synthesis of (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride requires strict adherence to safety protocols and quality control measures to ensure the purity and efficacy of the final product.
Scientific Research Applications
(2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, (2-ethoxy-3-methoxybenzyl)(2-thienylmethyl)amine hydrochloride has been shown to improve cardiac function and reduce inflammation.
properties
IUPAC Name |
1-(2-ethoxy-3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S.ClH/c1-3-18-15-12(6-4-8-14(15)17-2)10-16-11-13-7-5-9-19-13;/h4-9,16H,3,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPLZQMVHHZVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5315885.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5315913.png)
![2-fluoro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5315918.png)

![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)
![4-[3-(3-nitrophenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5315940.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315946.png)

![4-({4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-[2-(1-piperidinyl)ethyl]-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5315954.png)
![8-[2-(3-pyrrolidinyl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5315955.png)
